molecular formula C12H14Cl2N2OS B5224222 N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No. B5224222
M. Wt: 305.2 g/mol
InChI Key: RMFBUUYGUMPGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as DFTU, is a thiourea derivative that has been extensively studied for its potential applications in scientific research. DFTU has been found to possess a wide range of biological activities, making it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action of N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood. However, it is believed that N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea exerts its biological effects through the inhibition of various enzymes and signaling pathways. N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been found to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to exhibit a wide range of biochemical and physiological effects. N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases. N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been found to possess antitumor properties, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is its wide range of biological activities. N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to exhibit potent antifungal, antibacterial, and antitumor properties, making it a versatile compound for various research applications. However, one of the limitations of N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea. One potential direction is the development of N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea-based drugs for the treatment of various inflammatory diseases, including arthritis and inflammatory bowel disease. Another potential direction is the investigation of the molecular mechanisms underlying the biological effects of N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, which could lead to the development of more potent and selective N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea derivatives. Additionally, the potential use of N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea as a chemotherapeutic agent for the treatment of cancer warrants further investigation.

Synthesis Methods

The synthesis of N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves the reaction of 2,4-dichlorophenyl isothiocyanate with tetrahydro-2-furanylmethylamine. The resulting product is then purified through recrystallization. The synthesis of N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been found to possess potent antioxidant and anti-inflammatory effects.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2OS/c13-8-3-4-11(10(14)6-8)16-12(18)15-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFBUUYGUMPGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.